Trimesitylsilane
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Overview
Description
Tris(2,4,6-trimethylphenyl)silane, also known as trimesitylsilane, is an organosilicon compound with the molecular formula C27H34Si. It is characterized by the presence of three 2,4,6-trimethylphenyl groups attached to a central silicon atom. This compound is notable for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2,4,6-trimethylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with silicon tetrachloride. The reaction typically proceeds in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of tris(2,4,6-trimethylphenyl)silane often involves large-scale Grignard reactions, where 2,4,6-trimethylphenylmagnesium bromide is reacted with silicon tetrachloride in the presence of a catalyst to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Tris(2,4,6-trimethylphenyl)silane undergoes various chemical reactions, including:
Reduction Reactions: It can act as a reducing agent, particularly in radical-based reductions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.
Hydrosilylation Reactions: It can add across double bonds in alkenes and alkynes, forming silicon-carbon bonds.
Common Reagents and Conditions:
Radical Initiators: Such as azo compounds and organic peroxides, are often used in reduction reactions involving tris(2,4,6-trimethylphenyl)silane.
Catalysts: Transition metal catalysts like platinum or palladium are commonly employed in hydrosilylation reactions.
Major Products Formed:
Reduced Organic Compounds: In reduction reactions, organic halides are converted to their corresponding hydrocarbons.
Silylated Compounds: In hydrosilylation reactions, alkenes and alkynes are converted to organosilicon compounds.
Scientific Research Applications
Tris(2,4,6-trimethylphenyl)silane has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Mechanism of Action
The mechanism by which tris(2,4,6-trimethylphenyl)silane exerts its effects is primarily through radical-based pathways. The compound can donate hydrogen atoms to radical species, stabilizing them and facilitating their reduction. This process involves the homolytic cleavage of the silicon-hydrogen bond, generating a silyl radical that can participate in further reactions .
Comparison with Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound used as a radical reducing agent.
Triphenylsilane: A similar compound with three phenyl groups attached to silicon, used in hydrosilylation reactions.
Uniqueness: Tris(2,4,6-trimethylphenyl)silane is unique due to the presence of the bulky 2,4,6-trimethylphenyl groups, which provide steric protection to the silicon atom, enhancing its stability and reactivity in radical-based reactions. This makes it a valuable reagent in organic synthesis, particularly in reactions where traditional reducing agents may be less effective or too toxic .
Properties
Molecular Formula |
C27H33Si |
---|---|
Molecular Weight |
385.6 g/mol |
InChI |
InChI=1S/C27H33Si/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 |
InChI Key |
WBGARUFQIVNRHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
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